molecular formula C20H29NO B14228464 (2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol CAS No. 505085-88-1

(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol

Cat. No.: B14228464
CAS No.: 505085-88-1
M. Wt: 299.4 g/mol
InChI Key: WDAQMPCUIMIUTN-UXHICEINSA-N
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Description

(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol typically involves multiple steps, including the formation of the cyclohexylbutenylamine intermediate and its subsequent reaction with a phenylbutenol derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol can be compared with other amino alcohols and phenylbutenol derivatives.
  • Compounds with similar structures may include those with variations in the cyclohexyl or phenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

505085-88-1

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

(2R)-2-[[(1S)-1-cyclohexylbut-3-enyl]amino]-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C20H29NO/c1-2-9-20(18-12-7-4-8-13-18)21-19(16-22)15-14-17-10-5-3-6-11-17/h2-3,5-6,10-11,14-15,18-22H,1,4,7-9,12-13,16H2/t19-,20+/m1/s1

InChI Key

WDAQMPCUIMIUTN-UXHICEINSA-N

Isomeric SMILES

C=CC[C@@H](C1CCCCC1)N[C@@H](CO)C=CC2=CC=CC=C2

Canonical SMILES

C=CCC(C1CCCCC1)NC(CO)C=CC2=CC=CC=C2

Origin of Product

United States

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